4-(Chlorosulfonyl)phthalonitrile
CAS No.: 170697-25-3
Cat. No.: VC21277703
Molecular Formula: C8H3ClN2O2S
Molecular Weight: 226.64 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 170697-25-3 |
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Molecular Formula | C8H3ClN2O2S |
Molecular Weight | 226.64 g/mol |
IUPAC Name | 3,4-dicyanobenzenesulfonyl chloride |
Standard InChI | InChI=1S/C8H3ClN2O2S/c9-14(12,13)8-2-1-6(4-10)7(3-8)5-11/h1-3H |
Standard InChI Key | KPLLXVPDPQWJHP-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1S(=O)(=O)Cl)C#N)C#N |
Canonical SMILES | C1=CC(=C(C=C1S(=O)(=O)Cl)C#N)C#N |
Introduction
Physical and Chemical Properties
4-(Chlorosulfonyl)phthalonitrile possesses distinct physicochemical properties that influence its handling, storage, and applications in synthetic chemistry. The compound exists as a solid at room temperature with the following key properties:
Property | Value |
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Molecular Formula | C8H3ClN2O2S |
Molecular Weight | 226.64 g/mol |
Density | 1.6 g/cm³ |
Boiling Point | 427.1°C at 760 mmHg |
Exact Mass | 225.96000 |
Polar Surface Area (PSA) | 90.10000 |
LogP | 2.43826 |
Vapor Pressure | 1.68E-07 mmHg at 25°C |
Index of Refraction | 1.619 |
SMILES Notation | C1=CC(=C(C=C1S(=O)(=O)Cl)C#N)C#N |
InChI | InChI=1S/C8H3ClN2O2S/c9-14(12,13)8-2-1-6(4-10)7(3-8)5-11/h1-3H |
These properties indicate that 4-(Chlorosulfonyl)phthalonitrile has moderate lipophilicity (LogP of 2.43826) and a significant polar surface area (90.10000), which influences its solubility in various solvents and its potential for interactions with biological systems .
Synthesis Methods
Several synthetic routes have been developed for the preparation of 4-(Chlorosulfonyl)phthalonitrile, with direct chlorosulfonation being the most common approach.
Direct Chlorosulfonation
The primary method for synthesizing 4-(Chlorosulfonyl)phthalonitrile involves the chlorosulfonation of phthalonitrile using chlorosulfonic acid:
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Phthalonitrile is slowly added to ice-cooled chlorosulfonic acid
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The reaction mixture is stirred for approximately 45 minutes at 0°C
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The reaction mixture is then poured onto ice
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The resulting solid is filtered, washed with cold water, and dried under vacuum
This approach typically provides the target compound in good yield, and the product can be used in subsequent reactions without further purification .
Synthesis from Substituted Precursors
Alternative methods involve the chlorosulfonation of substituted phthalonitriles. For example, in the synthesis of sulfonamide-substituted phthalocyanines, 4,5-diphenoxyphthalonitrile undergoes chlorosulfonation with chlorosulfonic acid to produce 4,5-bis(p-chlorosulfonylphenoxy)phthalonitrile. This reaction is typically conducted at 0°C with a reaction time of approximately 45 minutes .
The literature also reports reactions involving 4,5-dichlorophthalonitrile as a starting material, followed by appropriate functional group transformations to obtain related compounds .
Chemical Reactivity and Reactions
The reactivity of 4-(Chlorosulfonyl)phthalonitrile is primarily governed by its chlorosulfonyl group and the two cyano functionalities, making it a versatile intermediate for various transformations.
Nucleophilic Substitution Reactions
The chlorosulfonyl group is highly electrophilic and readily undergoes nucleophilic substitution reactions with various nucleophiles:
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Reactions with Amines: Primary and secondary amines react with 4-(Chlorosulfonyl)phthalonitrile to form sulfonamides. For example, reaction with diethylamine yields 4-(diethylaminosulfonyl)phthalonitrile :
"Phthalonitrile 3 (1.00 g, 1.96 mmol) was dissolved in acetonitrile (5 mL) and the solution was cooled to 0°C. Diethylamine (1.24 mL, 12 mmol) was added slowly. The reaction mixture was then stirred at room temperature for 3 h."
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Reactions with Alcohols: Alcohols react to form sulfonate esters under appropriate conditions.
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Hydrolysis Reactions: Under aqueous conditions, the chlorosulfonyl group can undergo hydrolysis to form the corresponding sulfonic acid.
Cyclotetramerization Reactions
One of the most significant applications of 4-(Chlorosulfonyl)phthalonitrile is in the synthesis of phthalocyanines through cyclotetramerization reactions. This process involves the condensation of four phthalonitrile units to form the macrocyclic phthalocyanine structure .
The cyclotetramerization can be performed under various conditions:
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In the presence of metal salts to form metallophthalocyanines
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Using strong bases such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene)
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In high-boiling solvents like 1-pentanol or DMSO
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At elevated temperatures (typically 140-160°C)
Applications in Synthetic Chemistry
The unique reactivity profile of 4-(Chlorosulfonyl)phthalonitrile makes it valuable for numerous synthetic applications, particularly in the preparation of functional materials.
Synthesis of Sulfonamide-Substituted Phthalocyanines
A significant application of 4-(Chlorosulfonyl)phthalonitrile is in the synthesis of sulfonamide-substituted phthalocyanines. These compounds have important applications in materials science and medicinal chemistry .
The synthetic route involves:
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Reaction of 4-(Chlorosulfonyl)phthalonitrile or its derivatives with appropriate amines to form sulfonamide-substituted phthalonitriles
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Subsequent cyclotetramerization to yield sulfonamide-substituted phthalocyanines
For example, 4,5-bis(p-chlorosulfonylphenoxy)phthalonitrile can react with diethylamine, p-anisidine, or didodecylamine to produce sulfonamide-substituted phthalonitriles that can be further converted to phthalocyanines with specific properties .
Preparation of Trisulfonated Zinc Phthalocyanines
4-(Chlorosulfonyl)phthalonitrile plays a crucial role in the synthesis of water-soluble, unsymmetrical, trisulfonated zinc phthalocyanines (ZnPcS3), which have applications in photodynamic therapy .
The synthesis involves:
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Condensation of 4-(chlorosulfonyl)phthalonitrile with BBr3 in 1-chlorobenzene to form tris(4-chlorosulfonyl)SubPcB(Br)
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Hydrolysis to obtain water-soluble trisulfo-SubPcB(OH)
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Reaction with different diiminoisoindoline derivatives to produce various ZnPcS3 analogues
This synthetic approach allows for the preparation of a series of ZnPcS3 derivatives with varying hydrophobicity, which influences their photodynamic activity .
Role in Photodynamic Therapy
One of the most significant applications of compounds derived from 4-(Chlorosulfonyl)phthalonitrile is in photodynamic therapy (PDT), a minimally invasive therapeutic approach for treating various cancers.
Photosensitizer Development
Phthalocyanines derived from 4-(Chlorosulfonyl)phthalonitrile have been extensively investigated as photosensitizers for PDT due to their favorable properties:
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Strong absorption in the red/near-infrared region of the spectrum
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Efficient generation of reactive oxygen species upon light activation
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Selective accumulation in tumor tissues
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Tunable photophysical properties through structural modifications
Research has shown that trisulfonated zinc phthalocyanines (ZnPcS3) synthesized using chemistry related to 4-(chlorosulfonyl)phthalonitrile have demonstrated promising photodynamic activities against the EMT-6 mouse mammary tumor cell line .
Structure-Activity Relationships
The efficacy of phthalocyanine-based photosensitizers can be modulated by structural modifications. Studies have shown that:
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Addition of t-butylbenzo and t-butylnaphtho groups increased the in vitro cell photoinactivation efficacy
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Addition of a fourth sulfobenzo or bulky diphenylpyrazino group decreased the activity
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The t-butylnaphthotrisulfobenzoporphyrazine showed the best in vivo photodynamic tumor control
These structure-activity relationships are valuable for the rational design of improved photosensitizers for clinical applications.
Comparison with Related Compounds
To better understand the unique properties and applications of 4-(Chlorosulfonyl)phthalonitrile, it is valuable to compare it with related compounds.
Comparison with Phthalonitrile
The parent compound, phthalonitrile, differs from 4-(Chlorosulfonyl)phthalonitrile in several key aspects:
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Phthalonitrile lacks the chlorosulfonyl group, resulting in significantly different reactivity profiles
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Both compounds can undergo cyclotetramerization to form phthalocyanines, but 4-(Chlorosulfonyl)phthalonitrile introduces sulfonate functionality
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4-(Chlorosulfonyl)phthalonitrile offers additional synthetic versatility through its reactive chlorosulfonyl group
Comparison with Other Substituted Phthalonitriles
Various substituted phthalonitriles have been reported in the literature, each with distinct properties and applications:
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4,5-Dichlorophthalonitrile: Used in nucleophilic aromatic substitution reactions to introduce various substituents
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4,5-Dihexylthiophthalonitrile: A popular building block for phthalocyanines, especially in research conducted in Turkey
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4-Nitrophthalonitrile and 3-Nitrophthalonitrile: Widely used intermediates for preparing substituted phthalonitriles
The choice of phthalonitrile derivative depends on the specific application and the desired properties of the final product.
Derived Phthalocyanines
Phthalocyanines derived from 4-(Chlorosulfonyl)phthalonitrile often have distinctive properties:
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Enhanced water solubility due to sulfonate groups, making them suitable for biological applications
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Tunable photophysical properties through structural modifications
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Potential for further functionalization through the reactive sulfonyl group
These properties are particularly valuable for applications in photodynamic therapy and other biomedical applications.
Current Research and Future Perspectives
Research on 4-(Chlorosulfonyl)phthalonitrile and its derivatives continues to evolve, with several promising directions:
Development of Novel Synthetic Methods
Current research aims to develop more efficient and environmentally friendly methods for the synthesis of 4-(Chlorosulfonyl)phthalonitrile and its conversion to functional materials:
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Greener chlorosulfonation approaches with reduced environmental impact
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One-pot procedures for streamlined synthesis
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Application of modern synthetic techniques such as microwave-assisted synthesis and flow chemistry
Expansion of Medicinal Applications
The medicinal applications of compounds derived from 4-(Chlorosulfonyl)phthalonitrile continue to expand:
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Development of targeted photosensitizers with enhanced selectivity for cancer cells
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Exploration of phthalocyanine-based theranostic agents combining diagnostic and therapeutic functions
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Investigation of new disease targets for photodynamic therapy
Materials Science Applications
In materials science, compounds derived from 4-(Chlorosulfonyl)phthalonitrile are being explored for:
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Organic electronics and photovoltaics
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Chemical sensors and biosensors
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Nonlinear optical materials
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Advanced catalysts for various chemical transformations
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